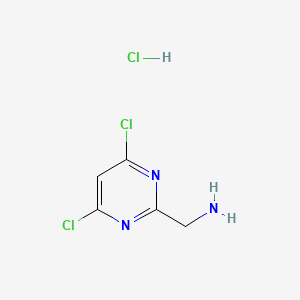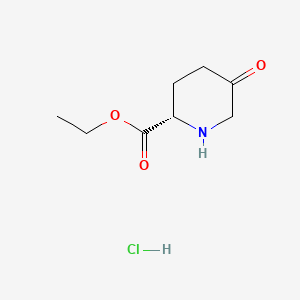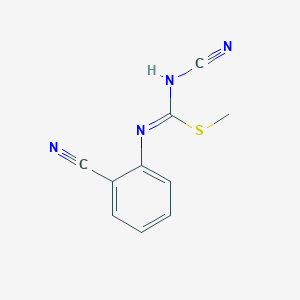
GsMTx4 TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GsMTx4 trifluoroacetate is a spider venom peptide known for its selective inhibition of cationic-permeable mechanosensitive channels. These channels belong to the Piezo and transient receptor potential (TRP) channel families. GsMTx4 trifluoroacetate is a valuable pharmacological tool for identifying the role of these excitatory mechanosensitive channels in normal physiology and pathology .
Métodos De Preparación
GsMTx4 trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a trifluoroacetate salt .
Análisis De Reacciones Químicas
GsMTx4 trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. The synthesis involves the formation of amide bonds between amino acids. The peptide can also undergo oxidation and reduction reactions, particularly involving its cysteine residues, which form disulfide bonds crucial for its structure and function .
Aplicaciones Científicas De Investigación
GsMTx4 trifluoroacetate has several scientific research applications:
Chemistry: It is used as a tool to study the structure and function of mechanosensitive channels.
Biology: It helps in understanding the role of mechanosensitive channels in various physiological processes, including cell volume regulation, touch sensation, and hearing.
Medicine: GsMTx4 trifluoroacetate is used to investigate the potential therapeutic applications of mechanosensitive channel inhibitors in conditions such as cardiac arrhythmias, pain, and cancer.
Industry: It is employed in the development of new pharmacological agents targeting mechanosensitive channels .
Mecanismo De Acción
GsMTx4 trifluoroacetate inhibits mechanosensitive channels by binding to the lipid bilayer of the cell membrane. This binding alters the mechanical properties of the membrane, reducing the tension transmitted to the channel gate. As a result, the channel remains closed, preventing the influx of cations. The peptide’s six lysine residues play a crucial role in its membrane-binding properties .
Comparación Con Compuestos Similares
GsMTx4 trifluoroacetate is unique due to its selective inhibition of cationic-permeable mechanosensitive channels. Similar compounds include:
D-GsMTx4 trifluoroacetate: An enantiomer of GsMTx4 trifluoroacetate with similar inhibitory properties.
GsMTx4: The non-trifluoroacetate form of the peptide.
Other spider venom peptides: Various peptides from spider venom that inhibit different ion channels
Propiedades
Fórmula molecular |
C185H278N48O46S6 |
|---|---|
Peso molecular |
4103 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C185H278N48O46S6/c1-98(2)72-120(159(253)202-114(54-27-33-65-188)155(249)228-141(96-284)178(272)226-135(90-234)172(266)206-113(53-26-32-64-187)153(247)211-122(74-100(5)6)161(255)215-124(76-102-40-13-9-14-41-102)163(257)203-112(52-25-31-63-186)152(246)212-123(75-101(7)8)162(256)230-139(94-282)176(270)219-129(82-145(193)236)168(262)216-126(78-104-44-17-11-18-45-104)165(259)225-136(91-235)173(267)224-134(184(278)279)79-105-46-19-12-20-47-105)210-154(248)117(57-30-36-68-191)208-180(274)143-59-38-70-232(143)182(276)119(58-37-69-198-185(196)197)209-175(269)138(93-281)231-179(273)142(97-285)229-157(251)116(56-29-35-67-190)205-170(264)131(85-150(242)243)221-171(265)132(86-151(244)245)220-169(263)130(83-146(194)237)222-181(275)144-60-39-71-233(144)183(277)133(84-147(195)238)223-177(271)140(95-283)227-156(250)115(55-28-34-66-189)204-166(260)127(80-106-88-199-110-50-23-21-48-108(106)110)218-167(261)128(81-107-89-200-111-51-24-22-49-109(107)111)217-164(258)125(77-103-42-15-10-16-43-103)214-158(252)118(61-62-149(240)241)207-160(254)121(73-99(3)4)213-174(268)137(92-280)201-148(239)87-192/h9-24,40-51,88-89,98-101,112-144,199-200,234-235,280-285H,25-39,52-87,90-97,186-192H2,1-8H3,(H2,193,236)(H2,194,237)(H2,195,238)(H,201,239)(H,202,253)(H,203,257)(H,204,260)(H,205,264)(H,206,266)(H,207,254)(H,208,274)(H,209,269)(H,210,248)(H,211,247)(H,212,246)(H,213,268)(H,214,252)(H,215,255)(H,216,262)(H,217,258)(H,218,261)(H,219,270)(H,220,263)(H,221,265)(H,222,275)(H,223,271)(H,224,267)(H,225,259)(H,226,272)(H,227,250)(H,228,249)(H,229,251)(H,230,256)(H,231,273)(H,240,241)(H,242,243)(H,244,245)(H,278,279)(H4,196,197,198)/t112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-/m0/s1 |
Clave InChI |
SFSIBEVGKPAOFG-KTEQGTNPSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl (3aR,6aR)-3a-hydroxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13907578.png)


![2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B13907588.png)



![Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13907605.png)



